2-Bromo-3-iodopyridine
Overview
Description
2-Bromo-3-iodopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is particularly valuable in the construction of complex molecules due to the presence of both bromine and iodine, which can be selectively substituted through various chemical reactions. This compound is not explicitly discussed in the provided papers, but its related derivatives and synthesis methods are extensively covered, which can shed light on its potential applications and reactivity.
Synthesis Analysis
The synthesis of halogenated pyridines, including those related to 2-bromo-3-iodopyridine, involves various strategies. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines is achieved through Stille coupling and reductive symmetric coupling reactions with high yields . Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine via an iodo-magnesium exchange reaction represents a method that could potentially be adapted for the synthesis of 2-bromo-3-iodopyridine . Moreover, the "halogen dance" reaction is a technique used to synthesize 2-bromo-4-iodopyridine, which could be relevant for the synthesis of 2-bromo-3-iodopyridine by altering the reaction conditions or starting materials .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of nitrogen in the pyridine ring and the substitution of hydrogen atoms by halogens such as bromine and iodine. These substitutions influence the electronic properties of the molecule and can affect its reactivity. For example, the study of 2-amino-3-bromo-5-nitropyridine using Density Functional Theory (DFT) provides insights into the electronic characteristics and vibrational frequencies, which could be extrapolated to understand the properties of 2-bromo-3-iodopyridine .
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions. The presence of bromine and iodine in 2-bromo-3-iodopyridine suggests that it could undergo similar reactions to those described in the papers. For instance, the magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange is a method that could potentially be applied to 2-bromo-3-iodopyridine for functionalization . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine through palladium-catalyzed amination indicates the potential for 2-bromo-3-iodopyridine to participate in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-iodopyridine can be inferred from studies on similar compounds. The reactivity of halogen atoms in these molecules is crucial for their application in organic synthesis. For example, the universal convertible isocyanide 2-bromo-6-isocyanopyridine demonstrates the influence of halogen substituents on nucleophilicity and leaving group capacity . The quantum mechanical and spectroscopic studies of 2-amino-3-bromo-5-nitropyridine provide valuable information on the molecular geometry, vibrational spectra, and electronic properties that could be relevant to 2-bromo-3-iodopyridine .
Scientific Research Applications
Synthesis and Structural Analysis
2-Bromo-3-iodopyridine serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of various pyridine derivatives. For example, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide yields a compound with an iodo substituent in position 2 of the pyridine ring, highlighting its role in structural modifications of pyridine compounds (Bunker et al., 2008).
Building Block for Disubstituted Pyridines
2-Bromo-3-iodopyridine is a key building block for 2,4-disubstituted pyridines. It has been synthesized from 2-bromopyridine using specific methodologies, demonstrating its utility in the creation of disubstituted pyridine structures, which are significant in various chemical syntheses (Duan et al., 2004).
Intermediate for Pentasubstituted Pyridines
The compound has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines. Its unique structure makes it a valuable potential building block in medicinal chemistry research (Wu et al., 2022).
Application in Magnesium Chloride Synthesis
5-Bromopyridyl-2-magnesium chloride, synthesized via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, showcases its use in preparing functionalized pyridine derivatives, which are crucial in pharmaceuticals and chemical research (Song et al., 2004).
Role in Crystal Packing and Halogen Bonding
The reactions of 3-iodopyridine with various solutions have led to the formation of complexes where halogen-halogen contacts, involving 2-bromo-3-iodopyridine derivatives, play an important role in crystal packing, which is vital in understanding molecular interactions and structures (Gorokh et al., 2019).
Chemoselective Synthesis
Its role in chemoselective synthesis processes, such as in Sonogashira cross-coupling reactions, has been studied. This highlights its importance in the efficient and selective synthesis of complex organic compounds (Rivera et al., 2019).
Direct Preparation in Coupling Reactions
The direct preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine and its use in coupling reactions underline its significance in the synthesis of cross-coupling products, a fundamental process in organic chemistry (Rieke & Kim, 2011).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBHCYSESMFQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463506 | |
Record name | 2-Bromo-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodopyridine | |
CAS RN |
265981-13-3 | |
Record name | 2-Bromo-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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